Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate is a heterocyclic compound with a unique structure that combines elements of pyridine and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a green catalyst in ethanol . This reaction is promoted by ultrasound and yields the desired product in excellent yield (87%) after 55 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to optimize yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for bromination, sodium borohydride for reduction, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include brominated derivatives, reduced tetrahydroquinoline compounds, and oxidized quinoline derivatives .
Scientific Research Applications
Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Tetrahydroquinoline derivatives: These compounds are also derived from quinoline and have similar chemical properties and applications.
The uniqueness of this compound lies in its combined pyridine and pyran ring structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H13NO4
- Molecular Weight : 247.25 g/mol
- CAS Number : 714725
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various human tumor cell lines. The compound's mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival.
These findings suggest that the compound may serve as a promising candidate for the development of anticancer therapies.
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it significantly inhibits the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
---|---|---|
Ethyl Compound | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results highlight the compound's potential as a therapeutic agent for inflammatory diseases by modulating COX activity and reducing pro-inflammatory mediators .
3. Antimicrobial Activity
The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. In a series of bioassays, this compound exhibited notable antibacterial activity.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 μg/mL |
Escherichia coli | 15 μg/mL |
This suggests its potential utility in treating bacterial infections .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits COX enzymes and other key proteins involved in inflammatory pathways.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Properties : The compound exhibits antioxidant activity that may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Several studies have reported on the efficacy of this compound in various in vivo models:
Study on Anti-inflammatory Effects
In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Study on Anticancer Efficacy
In vivo studies using xenograft models demonstrated that treatment with this compound led to a marked decrease in tumor size and improved survival rates compared to untreated controls .
Properties
Molecular Formula |
C11H13NO5 |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydropyrano[4,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO5/c1-2-17-11(15)8-9(13)6-5-16-4-3-7(6)12-10(8)14/h2-5H2,1H3,(H2,12,13,14) |
InChI Key |
GPQMHJSIBLOFRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CCOC2)NC1=O)O |
Origin of Product |
United States |
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